molecular formula C8H8F3NO B2562721 (4-Amino-3-(trifluoromethyl)phenyl)methanol CAS No. 1416372-95-6

(4-Amino-3-(trifluoromethyl)phenyl)methanol

Cat. No.: B2562721
CAS No.: 1416372-95-6
M. Wt: 191.153
InChI Key: LCUQUDVBZZCGNQ-UHFFFAOYSA-N
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Description

(4-Amino-3-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.

Mechanism of Action

Target of Action

The primary targets of (4-Amino-3-(trifluoromethyl)phenyl)methanol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(trifluoromethyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of (4-Amino-3-(trifluoromethyl)phenyl)ketone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-3-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-amino-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUQUDVBZZCGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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